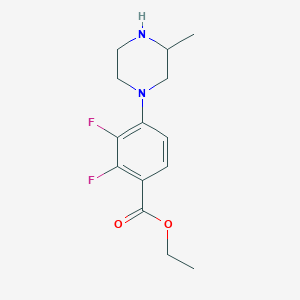

Ethyl 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoate

Description

Properties

Molecular Formula |

C14H18F2N2O2 |

|---|---|

Molecular Weight |

284.30 g/mol |

IUPAC Name |

ethyl 2,3-difluoro-4-(3-methylpiperazin-1-yl)benzoate |

InChI |

InChI=1S/C14H18F2N2O2/c1-3-20-14(19)10-4-5-11(13(16)12(10)15)18-7-6-17-9(2)8-18/h4-5,9,17H,3,6-8H2,1-2H3 |

InChI Key |

JRBOYHCNNJEIQE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)N2CCNC(C2)C)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoate typically involves the esterification of 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

General Information

Ethyl 2,3-difluoro-4-(3-methylpiperazin-1-yl)benzoate has the molecular formula . It is a fluorinated organic compound studied for applications in medicinal chemistry and material science. The compound is synthesized by reacting 2,3-difluorobenzoic acid with 3-methylpiperazine, utilizing coupling agents like carbodiimides or direct esterification techniques.

Chemical Reactions

This compound can participate in several types of chemical reactions.

-

Hydrolysis: Esters can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol. For this compound, hydrolysis results in 2,3-difluoro-4-(3-methylpiperazin-1-yl)benzoic acid and ethanol.

-

Esterification: This reaction involves the formation of an ester from a carboxylic acid and an alcohol. In the synthesis of this compound, 2,3-difluorobenzoic acid reacts with 3-methylpiperazine, requiring coupling agents like carbodiimides or direct esterification.

-

Substitution: The fluorine atoms in this compound can be replaced by other nucleophiles. Reactions at the aromatic ring can introduce various functional groups, altering the compound’s properties.

-

Elimination: Under specific conditions, elimination reactions can occur, such as the removal of hydrogen halide to form a double bond.

The following table summarizes these reactions:

| Reaction Type | Description | Conditions |

|---|---|---|

| Hydrolysis | Reaction with water under acidic or basic conditions to form the corresponding acid and alcohol. | Acidic or basic medium, heat |

| Esterification | Formation of the ester from the reaction of 2,3-difluorobenzoic acid and 3-methylpiperazine. | Coupling agents like carbodiimides, direct esterification |

| Substitution | Replacement of a fluorine atom with another nucleophile. | Nucleophilic substitution conditions |

| Elimination | Removal of a small molecule (like HCl) to form a double bond. | Dehydration or elimination conditions |

Additional reactions

Based on similar compounds, additional reactions can be inferred.

-

Alkylation: Similar compounds can undergo alkylation at the N1-position of a uracil derivative using silylation with N, O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), followed by alkylation with iodomethane and subsequent desilylation .

-

Condensation: A condensation reaction of carbamates with 4-(2-ethylbutyl)piperidin-4-ol in the presence of N, N-diisopropylethylamine (DIPEA) at 100 °C in DMA can yield target compounds .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoate is characterized by its molecular formula and a molecular weight of approximately 283.27 g/mol. The compound features a benzoate structure with difluoromethyl and piperazine substituents, which contribute to its biological activity.

Medicinal Chemistry Applications

Antidepressant Activity:

Research indicates that derivatives of piperazine compounds, including this compound, exhibit potential antidepressant effects. Piperazine moieties are known to interact with serotonin receptors, which are crucial in the modulation of mood and anxiety disorders. Studies have shown that modifications to the piperazine ring can enhance selectivity and potency against specific serotonin receptor subtypes .

Anticancer Properties:

this compound has been investigated for its anticancer potential. Compounds with similar structures have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The difluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability .

Neuroprotective Effects:

The compound's ability to penetrate the blood-brain barrier suggests its potential use in neuroprotective therapies. Research into similar piperazine derivatives has shown promise in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Formulation Development

Cosmetic Applications:

Due to its chemical stability and biocompatibility, this compound is being explored in cosmetic formulations. Its properties may enhance skin penetration of active ingredients, making it beneficial for topical applications aimed at improving skin hydration and texture .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antidepressant Screening

A study evaluated the antidepressant-like effects of a series of piperazine derivatives, including this compound, using animal models. Results indicated significant reductions in depressive-like behaviors compared to control groups, suggesting efficacy as a potential therapeutic agent.

Case Study 2: Cancer Cell Line Testing

In vitro testing on several cancer cell lines demonstrated that this compound inhibited cell growth effectively. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Mechanism of Action

The mechanism of action of Ethyl 2,3-difluoro-4-(3-methylpiperazin-1-YL)benzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and the piperazine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

Key analogues include:

Key Observations :

- Piperazine vs. Morpholine: The target compound’s 3-methylpiperazine group differs from the morpholinoethoxy group in the propanoate derivative (). Piperazines are more basic (pKa ~9.5 for piperazine vs.

- Fluorination: The 2,3-difluoro motif in the target compound and the propanoate analogue () may increase lipophilicity compared to non-fluorinated analogues like I-6230 .

Physicochemical Properties

- Molecular Weight: The propanoate analogue () has a molecular ion at m/z 414 [[M+H]⁺], while its reduced form () shows m/z 416. The target compound’s molecular weight is likely similar, given the structural resemblance.

- Chromatographic Behavior: The propanoate derivative has HPLC retention times of 0.96 and 0.63 minutes under different conditions (), suggesting moderate polarity. Fluorination typically reduces retention time in reversed-phase HPLC, but the piperazine group may counteract this effect due to its polarity .

- The esterification (benzoate → ethyl benzoate) likely lowers the melting point due to reduced crystallinity.

Reactivity and Stability

- Electron-Withdrawing Effects: The 2,3-difluoro groups may slow ester hydrolysis compared to electron-donating substituents (e.g., dimethylamino in ). Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin polymerization, attributed to the electron-donating dimethylamino group .

- Synthetic Pathways: The propanoate analogue () is synthesized via hydrazine condensation and borane-pyridine reduction, whereas the target compound’s synthesis likely involves piperazine coupling to a fluorinated benzoate precursor.

Biological Activity

Ethyl 2,3-difluoro-4-(3-methylpiperazin-1-yl)benzoate is a synthetic organic compound notable for its unique molecular structure, which includes two fluorine atoms, an ethyl ester group, and a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₈F₂N₂O₂

- Molecular Weight : 284.31 g/mol

- CAS Number : 1845754-07-5

The compound features a benzoate structure with difluoromethyl substituents at the 2 and 3 positions and a piperazine derivative at the 4 position. This configuration suggests potential interactions with various biological targets due to the presence of the piperazine ring, which is known for its ability to engage with neurotransmitter receptors and other enzymes.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. A notable study evaluated its cytotoxic effects against human cancer cell lines, specifically A549 (lung cancer) and HeLa (cervical cancer) cells. The results indicated significant cytotoxicity, suggesting that this compound may serve as a promising candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. The presence of fluorine atoms is known to enhance metabolic stability and bioavailability. The piperazine moiety contributes to receptor binding affinity, which is essential for therapeutic effectiveness. Comparative analysis with similar compounds highlights the unique combination of functional groups that may influence its pharmacological profile.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-(4-methylpiperazin-1-yl)benzoate | C₁₄H₁₈F₂N₂O₂ | Different piperazine substitution pattern |

| Methyl 2,5-difluoro-4-(4-methylpiperazin-1-yl)benzoate | C₁₃H₁₆F₂N₂O₂ | Different substitution on the benzene ring |

| Ethyl 2,5-difluoro-4-(morpholin-4-yl)benzoate | C₁₄H₁₈F₂N₂O₂ | Morpholine instead of piperazine |

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies revealed that this compound exhibited IC50 values indicative of potent activity against cancer cell lines .

- Antimicrobial Testing : While specific MIC (Minimum Inhibitory Concentration) values for this compound are not extensively documented, related compounds have shown effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli.

- Pharmacokinetic Studies : The unique structural features suggest favorable pharmacokinetic properties; however, detailed studies are required to confirm absorption, distribution, metabolism, and excretion (ADME) profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2,3-difluoro-4-(3-methylpiperazin-1-yl)benzoate?

- Methodological Answer : The compound is synthesized via reductive amination or nucleophilic substitution reactions. For example, borane-pyridine complexes in acidic methanol (0°C, 1.5 hours) are used to reduce intermediates like Schiff bases (e.g., ethyl 2-(2-(2,3-difluoro-4-(2-morpholinoethoxy)benzylidene)-1-methylhydrazinyl)-2-methylpropanoate) to final products . Key steps include:

- Intermediate formation : Condensation of aldehydes with hydrazine derivatives (e.g., methylhydrazine) under acidic conditions .

- Reduction : Use of borane-pyridine or 5-ethyl-2-methylpyridine borane in ethyl acetate/HCl at 0°C to stabilize reactive intermediates .

- Table 1 : Representative Reaction Conditions

| Reagent | Solvent | Temperature | Time | Key Product |

|---|---|---|---|---|

| Borane-pyridine | HCl-MeOH | 0°C | 1.5 h | Reduced hydrazine derivative |

| 5-Ethyl-2-methylpyridine | Ethyl acetate | 0°C | 30 min | Piperazine-functionalized benzoate |

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer : High-performance liquid chromatography (HPLC) and liquid chromatography–mass spectrometry (LCMS) are critical. For example:

- HPLC : Retention times vary with conditions (e.g., 0.63 minutes under SMD-TFA05 vs. 1.01 minutes under SQD-FA05) .

- LCMS : Expected [M+H]+ peaks (e.g., m/z 414–416) confirm molecular weight alignment .

- Table 2 : Analytical Data from Patent Examples

| Step | m/z [M+H]+ | HPLC Retention Time (min) | Conditions | Reference |

|---|---|---|---|---|

| 2nd | 414 | 0.96 | SMD-TFA05 | |

| 3rd | 416 | 0.63 | SMD-TFA05 |

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Multi-technique validation:

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, though this is less common in patent workflows .

- Spectroscopy : Cross-validate NMR (e.g., ¹H/¹³C for piperazine protons) with LCMS/HPLC data .

Advanced Research Questions

Q. How can conflicting LCMS or NMR data be resolved during characterization?

- Methodological Answer : Contradictions often arise from residual solvents, stereoisomers, or byproducts. Strategies include:

- Repetition under controlled conditions : Ensure inert atmosphere (e.g., nitrogen) during reduction steps to prevent oxidation .

- Complementary techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping piperazine signals .

- Byproduct analysis : Compare HPLC retention times with intermediates (e.g., tert-butyl carbamate derivatives) to identify unreacted starting materials .

Q. What strategies optimize the yield of the piperazine incorporation step?

- Methodological Answer :

- Stoichiometric control : Use 2.5–3.0 equivalents of borane-pyridine to ensure complete reduction of imine intermediates .

- Solvent selection : Polar aprotic solvents (e.g., ethyl acetate) enhance solubility of piperazine derivatives .

- Temperature modulation : Maintain 0°C during borane addition to minimize side reactions .

Q. What are the implications of substituent positioning on the benzoate ring for biological activity?

- Methodological Answer : While direct data is limited, analogous compounds (e.g., piperazine-containing thiazolo[5,4-d]pyrimidines) show that:

- Fluorine substitution : Enhances metabolic stability and receptor binding (e.g., adenosine A2A receptor inverse agonism) .

- Piperazine orientation : The 3-methyl group on piperazine may sterically hinder non-target interactions, improving selectivity .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed [M+H]+ values?

- Case Study : A patent example reports m/z 416 instead of the expected 414 due to:

- Hydrate formation : Water incorporation during reduction increases molecular weight .

- In-source fragmentation : Adjust ionization parameters (e.g., ESI voltage) to minimize degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.